3,4,5-Trimethyl-2-pyrazoline
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Overview
Description
3,4,5-Trimethyl-2-pyrazoline is a heterocyclic organic compound with the molecular formula C6H12N2. It belongs to the class of pyrazolines, which are five-membered rings containing two nitrogen atoms at different positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethyl-2-pyrazoline can be synthesized through several methods. One common approach involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid . Another method includes the use of diazo compounds and hydrazones under different reaction conditions . These methods are often chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of metal catalysts and eco-friendly reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazoline ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can lead to the formation of dihydropyrazolines .
Scientific Research Applications
3,4,5-Trimethyl-2-pyrazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic effects, such as anticancer and antidiabetic activities.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Trimethyl-2-pyrazoline
- 3,5,5-Trimethyl-2-pyrazoline
- 2,3,5-Trimethylpyrazole
Uniqueness
3,4,5-Trimethyl-2-pyrazoline is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
22591-95-3 |
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Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,4,5-trimethyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-4-5(2)7-8-6(4)3/h4-5,7H,1-3H3 |
InChI Key |
NBUOBRBXCTZHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NN=C1C)C |
Origin of Product |
United States |
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